what is the function of IGF-I fragment (24-41)
what is the function of IGF-I fragment (24-41)
An In-depth Technical Guide on the Function of IGF-I Fragment (24-41)
Introduction
Insulin-like Growth Factor-I (IGF-I) is a 70-amino acid polypeptide hormone crucial for systemic growth and development.[1][2][3] It acts as a trophic factor for various cell types, including neurons and glial cells, and mediates many of the systemic activities of growth hormone (GH).[1][2][3] The IGF-I fragment (24-41) is a specific peptide sequence corresponding to amino acids 24 through 41 of the full-length IGF-I protein.[1][2][4] This fragment is implicated in several of the overarching biological functions of IGF-I, notably in the regulation of somatic growth and neurobehavioral development.[1][2][3][5] This document provides a comprehensive overview of the known functions, signaling pathways, and experimental data related to the IGF-I (24-41) fragment.
Biological Activities and Functions
The biological activities of IGF-I (24-41) are closely tied to the functions of the parent IGF-I molecule. It contributes to a range of physiological processes through anabolic, antioxidant, anti-inflammatory, and cytoprotective actions.[1][2][6][7]
-
Regulation of Somatic Growth: IGF-I (24-41) has been shown to regulate somatic development.[1][2][3][5]
-
Neurobehavioral Development: In vivo studies demonstrate that this fragment plays a role in behavioral development.[1][2][3][5] Administration in neonatal mice has been linked to changes in ultrasonic vocalizations, a key neurobehavioral metric in pups.[3][8]
-
Cellular Protection: As a fragment of IGF-I, it is associated with cytoprotective properties, which are fundamental to the parent molecule's role in cell survival and apoptosis inhibition.[6][7]
-
Metabolic and Anabolic Effects: The fragment is involved in the anabolic effects attributed to IGF-I, contributing to processes that build tissues and organs.[1][2][6]
Signaling Pathways
IGF-I exerts its effects by binding to the IGF-I receptor (IGF-1R), a tyrosine kinase receptor.[9] While the precise and independent signaling of the (24-41) fragment is not fully elucidated, it is understood to function within the context of the broader IGF-I signaling network. The primary binding site for the IGF-1R on the full IGF-I molecule is reported to be within the region of residues 24-37.[10] Upon ligand binding, the IGF-1R initiates downstream signaling through two principal pathways: the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation, and the Ras/Raf/MEK/MAPK pathway, which also modulates cell proliferation and differentiation.[11][12][13]
Quantitative Data
Quantitative data specifically detailing the binding affinity or dose-response of the IGF-I (24-41) fragment are limited in the available literature. However, data from in vivo studies provide insight into effective dosages. For context, binding affinities for the full-length human IGF-I are provided.
Table 1: In Vivo Experimental Dosage of IGF-I (24-41)
| Parameter | Value | Animal Model | Administration Route | Reference |
|---|---|---|---|---|
| Dosage | 200 ng | Newborn Male Mice (CD-1) | Intracerebroventricular (ICV) | [3][8] |
| Volume | 2 µL | Newborn Male Mice (CD-1) | Intracerebroventricular (ICV) | [3][8] |
| Frequency | Postnatal days 2, 4, and 7 | Newborn Male Mice (CD-1) | Intracerebroventricular (ICV) |[3][8] |
Table 2: Binding Affinities of Full-Length IGF-I (for context)
| Ligand | Binding Partner | Affinity (Kd) | Comments | Reference |
|---|---|---|---|---|
| IGF-I | IGF-1 Receptor | High (1,000x > Insulin) | Essential for biological activity. | [9] |
| IGF-I | IGF Binding Proteins (IGFBPs) | High | Modulates IGF-I bioavailability. | [14] |
| IGF-I | Insulin Receptor | Low (100x < Insulin) | Cross-reactivity can occur. |[9] |
Experimental Protocols
In Vivo Administration of IGF-I (24-41) in Neonatal Mice
This protocol details a method used to assess the effects of IGF-I (24-41) on somatic and neurobehavioral development in newborn mice.[3][8]
1. Animal Model:
-
Species: Mice (Mus musculus)
-
Subjects: Newborn male pups.
2. Reagent Preparation:
-
Peptide: IGF-I (24-41)
-
Vehicle: Sterile isotonic saline or appropriate buffer.
-
Concentration: Prepare a stock solution to deliver a 200 ng dose in a 2 µL volume.
3. Administration Procedure:
-
Route: Intracerebroventricular (ICV) injection. This route is chosen to directly target the central nervous system.
-
Dosage: Administer a single 200 ng dose in 2 µL per pup.[3][8]
-
Schedule: Injections are performed on postnatal days (PND) 2, 4, and 7.[3][8]
4. Outcome Measurement:
-
Somatic Growth: Monitor body weight and other physical development markers daily.
-
Neurobehavioral Assessment: On PND 8, measure the rate of ultrasonic calls emitted by the pups. An increased rate was observed as a result of the treatment.[3][8]
General Protocol: IGF-I Immunoassay
Immunoassays are the most common method for quantifying IGF-I levels in biological samples.[15] This is a generalized protocol, as specific steps vary by manufacturer.[16]
1. Sample Preparation:
-
Collect serum or plasma samples.
-
To accurately measure total IGF-I, it is critical to dissociate IGF-I from its binding proteins (IGFBPs). This is often achieved by acidification or other methods provided in the assay kit.[15][17]
2. Assay Procedure (ELISA Example):
-
A microplate pre-coated with a capture antibody specific for IGF-I is used.
-
Standards, controls, and prepared samples are pipetted into the wells. Any IGF-I present is bound by the immobilized antibody.
-
After washing, an enzyme-linked polyclonal antibody specific for IGF-I is added to the wells to "sandwich" the IGF-I.
-
Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IGF-I bound.
-
The color development is stopped, and the intensity of the color is measured using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of IGF-I in the samples is determined by interpolating their absorbance values on the standard curve.
Conclusion
The IGF-I fragment (24-41) is a biologically active peptide that recapitulates key functions of the full-length IGF-I molecule, particularly in the domains of somatic growth and neurobehavioral development.[1][2][8] Its activity is mediated through the canonical IGF-1R signaling pathways, including the PI3K/AKT and Ras/MAPK cascades. While in vivo studies have established an effective dosage for modulating developmental outcomes in animal models, a significant gap remains in the literature regarding its specific binding kinetics and a full dose-response profile. Further research is warranted to fully delineate the independent functions and therapeutic potential of this specific fragment, distinguishing its effects from those of the parent hormone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gencefebio.com [gencefebio.com]
- 3. IGF-I (24-41) (TFA) (Insulin-like Growth Factor I (24-41) (TFA)) | IGF-1R | | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IGF-I (24-41) | TargetMol [targetmol.com]
- 7. amsbio.com [amsbio.com]
- 8. IGF-I 24-41 | 135861-49-3 | IGF-1R | MOLNOVA [molnova.com]
- 9. Insulin-like growth factor (IGF)-I and IGF binding proteins axis in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-Like Growth Factor-1 and Its Binding Proteins | Clinical Gate [clinicalgate.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Insulin/IGF-I and Related Signaling Pathways Regulate Aging in Nondividing Cells: from Yeast to the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 17. The current status of IGF-I assays – A 2009 update - PMC [pmc.ncbi.nlm.nih.gov]
